molecular formula C12H16O4 B2708241 2-[3-(2-Methylpropoxy)phenoxy]acetic acid CAS No. 392237-83-1

2-[3-(2-Methylpropoxy)phenoxy]acetic acid

Cat. No.: B2708241
CAS No.: 392237-83-1
M. Wt: 224.256
InChI Key: YCERKOAASBOHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Methylpropoxy)phenoxy]acetic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of phenoxyacetic acid, characterized by the presence of a phenoxy group substituted with a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid typically involves the reaction of 3-(2-methylpropoxy)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic substitution with chloroacetic acid to yield the desired product.

  • Starting Materials

    • 3-(2-Methylpropoxy)phenol
    • Chloroacetic acid
    • Sodium hydroxide (NaOH)
  • Reaction Conditions

    • The reaction is carried out in an aqueous medium.
    • The temperature is maintained at around 60-70°C.
    • The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methylpropoxy)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
    • Conditions: Acidic or basic medium, elevated temperature
  • Reduction

    • Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
    • Conditions: Anhydrous conditions, room temperature
  • Substitution

    • Reagents: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3)
    • Conditions: Varies depending on the specific substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

2-[3-(2-Methylpropoxy)phenoxy]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

2-[3-(2-Methylpropoxy)phenoxy]acetic acid can be compared with other similar compounds, such as:

    Phenoxyacetic acid: Lacks the 2-methylpropoxy group, resulting in different chemical and biological properties.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with different substituents on the phenoxy group.

    Mecoprop: Contains a similar phenoxyacetic acid structure but with different alkyl substituents.

Properties

IUPAC Name

2-[3-(2-methylpropoxy)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-9(2)7-15-10-4-3-5-11(6-10)16-8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCERKOAASBOHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 mL flask fitted with a stir-bar was charged with ethyl 3-isobutoxyphenoxyacetate (9.11 g, 36.1 mmol, 71% purity) and EtOH (100 mL). To the resultant solution was added KOH (4.05 g, 72.2 mmol) in H2O (15 mL). The mixture stirred 30 min at rt. 1M HCl was then added until a pH of 2.5 was reached. The mixture was concentrated in vacuo to 75 mL. NaOH (4 g) was added, and the solution was washed with CH2Cl2 (3×50 mL). 3M HCl was then added until a pH of 3 was attained, and the mixture was extracted with EtOAc (75 mL). The organic phase was washed with brine (50 mL), filtered through phase separation paper, and concentrated in vacuo to give 5.2 g of 72 as an off-white solid (64% from 71). 1H NMR (60 MHz, CDCl3): δ 11.4 (s, 1H), 7.3-7.0 (m, 1H), 6.7-6.3 (m, 3H), 4.6 (s, 2H), 3.7 (d, 2H), 2.0 (nonet, 1H), 1.0 (d, 6H) ppm. HPLC analysis (5:10:85 H2O:A1:MeOH) showed a purity of 95% with a retention time of 3.5 min.
Name
ethyl 3-isobutoxyphenoxyacetate
Quantity
9.11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
64%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.